- Cobalt-Catalyzed Formation of Grignard Reagents via C-O or C-S Bond ActivationJournal of Organic Chemistry, 2022, 87(13), 8380-8389,
Cas no 912844-88-3 (2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
912844-88-3 structure
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Properties
Names and Identifiers
-
- 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Biphenylboronic acid pinacol ester
- 4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl
- biphenyl-3-boronic acid pinacol ester
- 2-(BIPHENYL-3-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- UUMDSELMDKINPL-UHFFFAOYSA-N
- 5267AC
- BC001259
- SY108398
- AX8236455
- ST24039807
- MF
- 2-[1,1′-Biphenyl]-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 1,1′-Biphenyl-3-ylboronic acid pinacol ester
- MFCD18452169
- C18H21BO2
- SCHEMBL3362199
- [1,1'-BIPHENYL]-3-YLBORONIC ACID PINACOL ESTER
- 2-{[1,1'-BIPHENYL]-3-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- Z2044738566
- AKOS016005606
- 3-Biphenylboronic acid, pinacol ester
- 2-([1,1\\'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- B6023
- 912844-88-3
- CS-B1262
- DS-18318
- DB-104280
- DTXSID20591682
- EN300-1706463
- +Expand
-
- MFCD18452169
- UUMDSELMDKINPL-UHFFFAOYSA-N
- 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h5-13H,1-4H3
- O1C(C)(C)C(C)(C)OB1C1C=C(C2C=CC=CC=2)C=CC=1
Computed Properties
- 280.16346g/mol
- 0
- 0
- 2
- 2
- 280.16346g/mol
- 280.16346g/mol
- 18.5Ų
- 21
- 344
- 0
- 0
- 0
- 0
- 0
- 1
Experimental Properties
- 3.65280
- 18.46000
- 412.7±24.0℃ at 760 mmHg
- 80.0 to 84.0 deg-C
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Price
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) , 2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ; 24 h, 60 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 12 h, 80 °C
Reference
- LiHMDS-Promoted Palladium or Iron-Catalyzed ipso-Defluoroborylation of Aryl FluoridesOrganic Letters, 2018, 20(18), 5564-5568,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Reference
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium ActivationACS Catalysis, 2022, 12(15), 8904-8910,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Reference
- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond ActivationOrganic Letters, 2021, 23(12), 4588-4592,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ; 24 h, 80 °C
Reference
- Copper-Catalyzed ipso-Borylation of FluoroarenesACS Catalysis, 2017, 7(7), 4535-4541,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 1-Hydroxypyrene Solvents: Tetrahydrofuran ; 18 h, 35 °C
Reference
- Bifunctional 1-Hydroxypyrene Photocatalyst for Hydrodesulfurization via Reductive C(Aryl)-S Bond CleavageOrganic Letters, 2023, 25(18), 3293-3297,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium fluoride , Proton sponge Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Toluene ; 24 h, 140 °C
Reference
- Rh-Catalyzed Direct Decarbonylative Borylation of Carboxylic AcidsChemistry - A European Journal, 2023, 29(29),,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine ; 3 h
Reference
- Electromagnetic Mill Promoted Mechanochemical Solvent-Free Palladium-Catalyzed Borylation of Aryl BromidesOrganic Letters, 2022, 24(36), 6604-6608,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 24 h, reflux
Reference
- Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of FluoroarenesACS Catalysis, 2021, 11(10), 5968-5973,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: 2411767-15-0 ; 20 h, 120 °C
Reference
- Undirected ortho-selectivity in C-H borylation of arenes catalyzed by NHC platinum(0) complexesMendeleev Communications, 2020, 30(5), 569-571,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: N-Hydroxyphthalimide , tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ; 48 h, 80 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 21 h, 110 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 21 h, 110 °C
Reference
- Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free ConditionsAngewandte Chemie, 2019, 58(16), 5392-5395,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Pyridine , Tetrabutylammonium acetate , 2,8-Dichloroindolo[2,1-b]quinazoline-6,12-dione Solvents: Acetone , Acetonitrile ; 6 h, 35 - 40 °C
Reference
- Organic charge-transfer complex induces chemoselective decarboxylation to aryl radicals for general functionalizationChem, 2023, 9(10), 2997-3012,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Triphenylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: Toluene , Octane ; 30 s, rt
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
Reference
- Nickel-catalyzed decarbonylative borylation of aroyl fluoridesChemical Communications (Cambridge, 2018, 54(99), 13969-13972,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, reflux
Reference
- Fluorine-programmed nanozipping to tailored nanographenes on rutile TiO2 surfacesScience (Washington, 2019, 363(6422), 57-60,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ; 36 h, 170 °C
Reference
- Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of OrganoboronatesChemistry - A European Journal, 2016, 22(47), 16787-16790,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron(III) acetylacetonate Solvents: Toluene ; 16 h, 150 °C; 150 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Iron-catalyzed borylation of aryl chlorides in the presence of potassium t-butoxideACS Catalysis, 2017, 7(5), 3199-3203,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: (SP-4-3)-Carbonylchlorobis(trimethylphosphine)rhodium ; 12 h
1.2 Reagents: Oxygen ; 5 min
1.2 Reagents: Oxygen ; 5 min
Reference
- Efficient Rh-catalyzed C-H borylation of arene derivatives under photochemical conditionsOrganic & Biomolecular Chemistry, 2015, 13(41), 10336-10340,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: [[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazolium-4,5-diyl]-1,2-ph… ; 24 h, 100 °C
Reference
- Nickel-Catalyzed C(sp2)-H Borylation of ArenesOrganometallics, 2019, 38(17), 3286-3293,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dimethyl carbonate ; 24 h, 35 °C
Reference
- Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic AminesOrganic Letters, 2022, 24(23), 4281-4285,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C
Reference
- Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible LightAngewandte Chemie, 2018, 57(41), 13499-13503,
Synthetic Circuit 21
Reaction Conditions
1.1 Solvents: Diethyl ether ; overnight, rt
Reference
- Palladium-Catalyzed Monofluoromethylation of Arylboronic Esters with Fluoromethyl IodideOrganic Letters, 2015, 17(12), 3086-3089,
Synthetic Circuit 22
Reaction Conditions
1.1 Catalysts: 2756816-84-7 ; 72 h, 110 °C
Reference
- Rhodium Indenyl NHC and Fluorenyl-Tethered NHC Half-Sandwich Complexes: Synthesis, Structures and Applications in the Catalytic C-H Borylation of Arenes and AlkanesChemistry - A European Journal, 2021, 27(71), 17824-17833,
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- Carbamic acid, diethyl-, [1,1'-biphenyl]-3-yl ester
- Phenyl [1,1'-biphenyl]-3-carboxylate
- 3-Chlorobiphenyl
- 2-Bromo-1,1'-biphenyl
- 4,4,5,5-Tetramethyl-2-[4-(methylthio)[1,1′-biphenyl]-3-yl]-1,3,2-dioxaborolane
- 3-Methoxybiphenyl
- 3-Bromobiphenyl
- 3-Aminobiphenyl
- [1,1'-Biphenyl]-3-carbonyl fluoride
- 3-Fluorobiphenyl
- Pinacolborane
- 3-Biphenylboronic acid
- 3-Phenylphenol
- 3-Methyl-1,1'biphenyl
- 1,1'-biphenyl-3-carboxylic acid
- Bis(pinacolato)diborane
- 2,3-Dimethylbutane-2,3-diol
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:912844-88-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:912844-88-3)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:912844-88-3)
XU NV SHI
15221998634
1986399151@qq.com
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
-
Zhiyong He,Yuqi Chen,Yafen Wang,Jiaqi Wang,Jing Mo,Boshi Fu,Zijing Wang,Yuhao Du,Xiang Zhou Chem. Commun., 2016,52, 8545-8548
-
Dongxiao Chen,Yuxiang Bu Phys. Chem. Chem. Phys., 2019,21, 20095-20106
-
Xinlu Zhou,Kongshuang Zhao Phys. Chem. Chem. Phys., 2017,19, 20559-20572
-
Mengxia Feng,Huanfeng Jiang,Liangbin Huang Org. Chem. Front., 2022,9, 5864-5871
-
Angeline Pelus,Gaëlle Bordes,Sophie Barbe,Younes Bouchiba,Callum Burnard,Juan Cortés,Brice Enjalbert,Jeremy Esque,Alejandro Estaña,Régis Fauré,Anthony K. Henras,Stéphanie Heux,Claude Le Men,Pierre Millard,Sébastien Nouaille,Julien Pérochon,Marion Toanen,Gilles Truan,Amandine Verdier,Camille Wagner,Yves Romeo,Cédric Y. Montanier Biomater. Sci., 2021,9, 7444-7455
-
Miao Guo,Shulin Zhong,Tian Xu,Yuqin Huang,Guanglin Xia,Tengfei Zhang,Xuebin Yu J. Mater. Chem. A, 2021,9, 23841-23849
-
Epsita Kar,Navonil Bose,Sukhen Das,Nillohit Mukherjee,Sampad Mukherjee Phys. Chem. Chem. Phys., 2015,17, 22784-22798
-
Yongxing Tang,Chunlin He,Haixiang Gao,Jean'ne M. Shreeve J. Mater. Chem. A, 2015,3, 15576-15582
-
Yao Li,Ang Li,Xiaomin Li,You Zhang,Shu Liu Environ. Sci.: Nano, 2022,9, 4558-4569
912844-88-3 (2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Related Products
- 144432-80-4(4-Biphenylboronic acid pinacol ester)
- 253342-48-2(4,4,5,5-tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane)
- 207611-87-8(4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)
- 325142-93-6(2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 401797-00-0(2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1092390-02-7(4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane)
- 68716-48-3(3-Nitrophenylboronic acid pinacol ester)
- 181219-01-2(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 171364-80-0(Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
- 128376-64-7(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:912844-88-3)2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
99%/99%
5.0g/10.0g
192.0/319.0